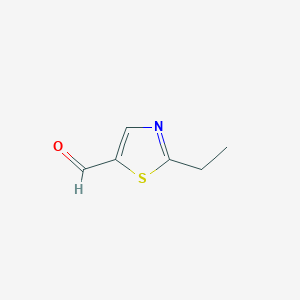

2-Ethylthiazole-5-carbaldehyde

Beschreibung

Significance within Thiazole (B1198619) Chemistry Research

The significance of 2-Ethylthiazole-5-carbaldehyde in thiazole chemistry research stems from its nature as a functionalized building block. The thiazole nucleus itself is known for its ability to interact with various biological targets. The substituents on the ring play a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn influences its reactivity and biological activity.

The ethyl group at the 2-position, being an electron-donating group, can influence the nucleophilicity of the thiazole ring. The carbaldehyde group at the 5-position is an electrophilic center, making it susceptible to nucleophilic attack. This functional group is a key precursor for a variety of chemical transformations, including:

Condensation Reactions: The aldehyde can react with amines to form Schiff bases, which are themselves important intermediates for the synthesis of various heterocyclic systems.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethylthiazole-5-carboxylic acid, which can then be used in amide bond forming reactions.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-ethylthiazol-5-yl)methanol, opening up another avenue for derivatization.

These reactions allow for the incorporation of the 2-ethylthiazole (B99673) scaffold into larger, more complex molecular architectures, which is a key strategy in the discovery of new pharmaceutical and agrochemical agents.

Overview of Research Trajectories for this compound and Related Analogs

While specific research focused exclusively on this compound is limited in publicly available literature, the research trajectories for closely related thiazole-5-carbaldehyde analogs provide a clear indication of its potential applications. The primary research directions for these compounds are in the realms of medicinal chemistry and materials science.

In medicinal chemistry, thiazole-5-carbaldehyde derivatives are extensively used as starting materials for the synthesis of compounds with potential therapeutic activities. For instance, analogs are utilized in the development of:

Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs. kau.edu.sa Research has shown that derivatives of thiazole-5-carbaldehyde can be used to synthesize novel compounds with antimicrobial properties. asianpubs.org

Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory potential. The carbaldehyde function allows for the synthesis of a variety of structures that can be screened for such activity. asianpubs.org

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. Researchers continuously explore new derivatives, and thiazole-5-carbaldehydes serve as important precursors in these synthetic efforts.

The general synthetic utility of related thiazole-5-carbaldehydes is well-documented. For example, 2-methylthiazole-5-carbaldehyde (B182251) is a versatile intermediate in the production of bioactive molecules. chemimpex.com It is reasonable to infer that this compound would have similar utility, with the ethyl group potentially influencing properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The table below provides a comparative look at this compound and some of its researched analogs, highlighting the focus of their applications.

Comparison of 2-Substituted Thiazole-5-carbaldehyde Analogs in Research:

| Compound Name | 2-Substituent | Key Research Area/Application |

|---|---|---|

| This compound | Ethyl | Synthetic Intermediate |

| 2-Methylthiazole-5-carbaldehyde | Methyl | Intermediate for pharmaceuticals and agrochemicals, flavor and fragrance industry. chemimpex.com |

| 2,4-Dimethylthiazole-5-carbaldehyde | Methyl (and Methyl at C4) | Building block for pharmaceuticals and agrochemicals, enzyme inhibition studies. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVXJHUFQPZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669242 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933683-87-5 | |

| Record name | 2-Ethyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethylthiazole 5 Carbaldehyde

Contemporary Synthesis Strategies for 2-Ethylthiazole-5-carbaldehyde

The synthesis of this compound is a topic of significant interest due to its role as a key intermediate in the preparation of various fine chemicals and pharmaceuticals. Contemporary strategies focus on improving yield, purity, and process safety while minimizing environmental impact. These methods often involve the optimization of well-established reaction pathways to achieve the desired molecular architecture.

Optimization of existing synthetic routes is crucial for the large-scale and economically viable production of this compound. Research efforts are directed towards enhancing reaction conditions, exploring novel catalysts, and utilizing more efficient precursor molecules.

The synthesis of thiazole-5-carbaldehydes can be effectively achieved through the reduction of corresponding thiazole-5-carboxylate esters. This multi-step approach first involves the construction of the thiazole (B1198619) ring with a carboxylate group at the 5-position, which is then converted to the target aldehyde. The initial synthesis of 2-substituted thiazole-5-carboxylates can be accomplished through methods such as the photolysis of specific isoxazole-4-carboxylate precursors in the presence of thioamides. researchgate.net For instance, the reaction of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate with a thioamide like thiopropanamide can yield the ethyl 2-ethylthiazole-5-carboxylate intermediate.

Once the ester is formed, it serves as a stable precursor that can be reduced to the carbaldehyde. This reduction is a critical step, often employing hydride reagents under controlled conditions to prevent over-reduction to the corresponding alcohol. This pathway offers a reliable method for accessing the carbaldehyde functionality from a stable and accessible carboxylic acid derivative.

| Precursor Type | Key Transformation | Typical Reagents | Intermediate Product |

|---|---|---|---|

| Thiazole-5-carboxylic acid/ester | Reduction of Carboxylate | DIBAL-H, LiAlH(OtBu)3 | This compound |

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole core. nih.govresearchgate.net This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.gov To synthesize a 2-ethyl substituted thiazole, a thioamide derived from propanoic acid, such as thiopropanamide, is typically used. The reaction partner would be a halogenated compound that provides the C4 and C5 atoms of the ring, along with the precursor to the 5-carbaldehyde group.

Modern optimizations of this reaction focus on milder conditions, higher yields, and the use of eco-friendly solvents and catalysts. nih.gov The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately functionalized starting materials.

| Thioamide Source | α-Halocarbonyl Precursor | Key Reaction Type | Example Catalyst |

|---|---|---|---|

| Thiopropanamide | 3-chloro-2-oxopropanal | Hantzsch Cyclocondensation | Silica (B1680970) supported tungstosilisic acid nih.gov |

An alternative route to introduce the aldehyde functionality at the 5-position of the thiazole ring is through the hydrolysis of a dichloromethyl precursor. This method involves the initial synthesis of a 2-ethyl-5-(dichloromethyl)thiazole intermediate. The dichloromethyl group serves as a stable precursor to the formyl group.

The subsequent hydrolysis step is typically carried out under acidic conditions. For example, refluxing the dichloromethylthiazole compound in an aqueous solution of sulfuric acid can effectively convert the -CHCl₂ group into the -CHO group, yielding the desired carbaldehyde. google.com This approach is advantageous as it separates the formation of the sensitive aldehyde group to a later stage in the synthesis, potentially avoiding unwanted side reactions.

| Starting Material | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| 2-Ethyl-5-(dichloromethyl)thiazole | Hydrolysis | 10% H₂SO₄, reflux google.com | This compound |

The direct oxidation of a methyl group attached to the thiazole ring into a carbaldehyde presents a synthetically efficient strategy. This method would typically start from 2-ethyl-5-methylthiazole. However, the direct, single-step oxidation of such a methyl group can be challenging and may require specific oxidizing agents to prevent over-oxidation to the carboxylic acid.

A more controlled and common approach involves a two-step sequence. First, the methyl group is oxidized to a hydroxymethyl group (-CH₂OH). This alcohol intermediate is then subjected to a second oxidation step to yield the carbaldehyde. google.comgoogle.com Various oxidizing agents can be employed for this second step, including pyridinium (B92312) chlorochromate (PCC), or systems like sodium hypochlorite (B82951) (NaOCl) and potassium bromide (KBr) in the presence of TEMPO. google.comgoogle.com This stepwise approach offers better control over the oxidation state and generally provides higher yields of the desired aldehyde.

| Precursor | Oxidizing Agent | Solvent | Temperature Range |

|---|---|---|---|

| 2-Ethyl-5-(hydroxymethyl)thiazole | Pyridinium chlorochromate (PCC) | Dichloromethane | -10 °C to 50 °C google.comgoogle.com |

| 2-Ethyl-5-(hydroxymethyl)thiazole | NaOCl/KBr with TEMPO | Ethyl acetate | -10 °C to 50 °C google.comgoogle.com |

Organometallic routes, particularly those involving Grignard reagents, provide a powerful method for C-C bond formation and functionalization of heterocyclic rings. To synthesize this compound via this approach, one would start with a 5-halogenated-2-ethylthiazole, such as 2-ethyl-5-bromothiazole.

The first step is the formation of the thiazolyl Grignard reagent by reacting the bromothiazole derivative with magnesium metal. This organomagnesium intermediate is then treated with a suitable formylating agent. google.com A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). nih.govfrontiersin.org The reaction is typically followed by an aqueous acidic workup to hydrolyze the initial adduct and liberate the aldehyde, yielding this compound in high purity. google.com This method is valued for its reliability and the mild conditions under which the formylation occurs.

| Starting Material | Key Intermediate | Formylating Agent | Final Step |

|---|---|---|---|

| 2-Ethyl-5-bromothiazole | 2-Ethylthiazol-5-ylmagnesium bromide | N,N-dimethylformamide (DMF) | Acidic Hydrolysis google.com |

Optimization of Established Synthetic Routes

Condensation Reactions with Formaldehyde (B43269)

The aldehyde functional group at the C5 position of the 2-ethylthiazole (B99673) ring is reactive toward condensation reactions. In the context of formaldehyde, an aldol-type condensation can be envisioned. While specific studies on this compound are not prevalent, the general mechanism involves the formation of an enolate or enol equivalent which then acts as a nucleophile. In the presence of a base or acid catalyst, this compound could react with formaldehyde to yield a β-hydroxy aldehyde adduct. Theoretical studies on the gas-phase aldol (B89426) condensation of formaldehyde have shown that the reaction can be significantly catalyzed by acids like sulfuric acid. rsc.org This suggests that under appropriate acidic conditions, the condensation could proceed, potentially leading to the formation of 2-ethyl-5-(2-hydroxy-1-oxoethyl)thiazole, a precursor for further synthetic elaborations.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring and is a viable pathway for producing this compound. synarchive.com The classical approach involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. youtube.com To synthesize the target compound, propanethioamide would serve as the source for the 2-ethyl group, while a suitably protected 3-halo-2-oxopropanal derivative would provide the C4, C5, and aldehyde functionalities.

The mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. youtube.com

Modern adaptations have significantly improved the efficiency and environmental footprint of the Hantzsch synthesis. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govbeilstein-journals.org This technique has been successfully applied to synthesize various complex thiazole derivatives. nih.gov

Green Catalysis and Solvents: Environmentally benign approaches utilize recyclable catalysts, such as silica-supported tungstosilisic acid, and green solvents like water or ethanol-water mixtures. nih.govbepls.com These methods often proceed under milder conditions, such as ultrasonic irradiation at room temperature. nih.gov

Multicomponent Reactions: The Hantzsch synthesis can be performed as a one-pot, three-component reaction, which enhances efficiency and atom economy. nih.govacgpubs.org

Novel Catalytic Approaches

Direct C-H arylation has emerged as a powerful tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For a pre-formed this compound, the remaining C-H bond at the C4 position is a target for such functionalization. Palladium catalysis is a prominent method for achieving this transformation. nih.govnagoya-u.ac.jp

The regioselectivity of C-H arylation on the thiazole ring can be controlled by the choice of catalyst system (palladium source, ligand) and base. nih.gov While the C2 and C5 positions are often the most reactive, catalytic systems have been developed to target the C4 position of 2,5-disubstituted thiazole analogs. nagoya-u.ac.jpjst.go.jpnih.gov A typical reaction might involve coupling this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., a phenanthroline derivative), and a base to facilitate the C-H activation step. nih.govjst.go.jp This approach allows for the direct installation of various aryl groups at the C4 position, providing rapid access to a library of novel derivatives.

In pursuit of more sustainable synthetic methods, metal-free oxidative cross-coupling reactions have gained significant attention. These reactions offer an alternative to traditional transition-metal-catalyzed processes for forming C-C, C-N, or C-P bonds. acs.orgnih.govacs.org For thiazole derivatives, these methods can achieve C-H functionalization without the cost and toxicity associated with heavy metals. acs.orgnih.gov

Common strategies involve the use of an oxidant, such as di-tert-butyl peroxide (DTBP), often in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), to generate radical intermediates that can couple. acs.org Another approach utilizes visible-light photoredox catalysis with an organic dye (e.g., eosin (B541160) B) to facilitate the reaction, generating only molecular hydrogen as a byproduct. acs.orgnih.gov Such methods could be applied to couple this compound with various partners, including ethers, thioethers, or phosphine (B1218219) oxides, by activating the C4-H bond. acs.orgnih.govacs.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. iau.ir Several MCR strategies can be employed for the synthesis of the this compound scaffold.

A modified Hantzsch synthesis can be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide (or thiourea), and an aldehyde, often under green conditions using catalysts like silica-supported acids. nih.govbepls.com Other MCRs for thiazole synthesis involve the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir Chemoenzymatic MCRs, using enzymes like trypsin, have also been developed to produce thiazole derivatives under mild conditions with high yields. nih.gov These one-pot procedures provide a streamlined and efficient route to highly substituted thiazoles, which could be adapted for the synthesis of this compound. acs.org

Derivatization and Functionalization of this compound

The carbaldehyde group at the C5 position is a versatile handle for a wide array of chemical transformations, making this compound a valuable building block for more complex molecules. The reactivity of this group allows for derivatization through oxidation, reduction, and various condensation and carbon-carbon bond-forming reactions. libretexts.orgnih.gov

Key derivatization reactions include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-ethylthiazole-5-carboxylic acid, using standard oxidizing agents.

Reduction: Reduction of the aldehyde, typically with complex metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride, yields the primary alcohol, (2-ethylthiazol-5-yl)methanol. nih.govmsu.edu

Condensation with Amines: The aldehyde reacts with primary amines to form Schiff bases (imines) and with secondary amines to form enamines. msu.edu It can also react with reagents like hydroxylamine (B1172632) or hydrazines to produce oximes and hydrazones, respectively.

C-C Bond Formation: The aldehyde can participate in classic carbon-carbon bond-forming reactions. For instance, it can react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce secondary alcohols. msu.edu It can also serve as an electrophile in Wittig or Horner-Wadsworth-Emmons reactions to generate alkenes.

The following table summarizes potential derivatization reactions for this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Potential Product Name |

|---|---|---|---|

| Oxidation | KMnO₄ or PCC | Carboxylic Acid | 2-Ethylthiazole-5-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | (2-Ethylthiazol-5-yl)methanol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine | N-Alkyl-1-(2-ethylthiazol-5-yl)methanamine |

| Wittig Reaction | Ph₃P=CHR | Alkene | 5-(Alkenyl)-2-ethylthiazole |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol | α-Alkyl-(2-ethylthiazol-5-yl)methanol |

| Imine Formation | R-NH₂ | Imine (Schiff Base) | N-((2-Ethylthiazol-5-yl)methylene)alkanamine |

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for chemical modification through nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic that is further enhanced by the electron-withdrawing nature of the attached thiazole ring. libretexts.orgscience.gov In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a new covalent bond with the carbonyl carbon, causing the pi electrons of the C=O bond to move to the oxygen atom, creating a negatively charged alkoxide. libretexts.org

Protonation: An acid source in the reaction mixture protonates the alkoxide to give the final neutral alcohol product. libretexts.org

A variety of nucleophiles can be employed, leading to a diverse range of products. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as sources of carbanions, which add to the aldehyde to form secondary alcohols after an acidic workup. Similarly, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a primary alcohol, (2-Ethylthiazol-5-yl)methanol.

| Nucleophile | Reagent Type | Resulting Product Class | Specific Product Example |

|---|---|---|---|

| Hydride Ion (H⁻) | Reducing Agent (e.g., NaBH₄) | Primary Alcohol | (2-Ethylthiazol-5-yl)methanol |

| Alkyl/Aryl Group (R⁻) | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | 1-(2-Ethylthiazol-5-yl)ethanol |

| Cyanide Ion (CN⁻) | Cyanide Salt (e.g., NaCN/H⁺) | Cyanohydrin | 2-Hydroxy-2-(2-ethylthiazol-5-yl)acetonitrile |

Condensation Reactions with Amines (e.g., Imine and Schiff Base Formation)

This compound readily undergoes condensation reactions with primary and secondary amines. The reaction with primary amines (R-NH₂) is particularly significant as it leads to the formation of imines, also known as Schiff bases. pressbooks.pubyoutube.com This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. pressbooks.pub

These reactions are often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The resulting thiazole-containing Schiff bases are valuable synthons in organic chemistry and can act as ligands in coordination chemistry. Multi-component reactions frequently utilize this condensation as a key step to construct more complex heterocyclic systems. nih.gov

| Amine Type | Example Reactant | Product Class | Reaction Significance |

|---|---|---|---|

| Primary Aliphatic Amine | Ethylamine | Imine (Schiff Base) | Intermediate for further functionalization |

| Primary Aromatic Amine | Aniline | Imine (Schiff Base) | Synthesis of conjugated systems, potential dyes |

| Hydrazine Derivative | Hydrazine (H₂NNH₂) | Hydrazone | Used in Wolff-Kishner reduction |

| Hydroxylamine | Hydroxylamine (H₂NOH) | Oxime | Precursor to amides via Beckmann rearrangement |

Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The outcome of such a reaction on this compound is governed by the directing effects of the existing substituents. The ethyl group at the C2 position is an activating group (electron-donating), while the carbaldehyde group at the C5 position is a deactivating group (electron-withdrawing). In an unsubstituted thiazole, the C5 position is the most reactive site for electrophilic attack due to its higher pi-electron density. wikipedia.org Since this position is already functionalized in the target molecule, substitution is directed elsewhere. The activating C2-ethyl group directs incoming electrophiles to the C4 position. However, the strong deactivating effect of the C5-carbaldehyde group means that forcing conditions are generally required for these reactions to proceed. pharmaguideline.comslideshare.net

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) can introduce a nitro group (-NO₂) onto the ring, likely at the C4 position. firsthope.co.in

Halogenation: Reactions with halogens like bromine (Br₂) in the presence of a Lewis acid can result in the substitution of a hydrogen atom with a halogen. firsthope.co.in

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H). slideshare.net

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound is susceptible to oxidation, readily converting to a carboxylic acid functional group. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be used, ranging from strong to mild. The product of this reaction is 2-Ethylthiazole-5-carboxylic acid, a valuable building block for pharmaceuticals and other fine chemicals. A parallel reaction involves the oxidation of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde to the corresponding carboxylic acid using hydrogen peroxide in acetic acid. researchgate.net

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidify | 2-Ethylthiazole-5-carboxylic acid | Strong oxidant, can sometimes cleave other bonds if not controlled. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in H₂SO₄/acetone (Jones oxidation) | 2-Ethylthiazole-5-carboxylic acid | Strong oxidant, chromium reagents are toxic. |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' Reagent) | 2-Ethylthiazole-5-carboxylic acid | Mild oxidant, useful for selective oxidation in the presence of other sensitive groups. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 2-Ethylthiazole-5-carboxylic acid | A greener oxidizing agent. researchgate.net |

Reduction Reactions of the Aldehyde Group

Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (2-Ethylthiazol-5-yl)methanol. This transformation is fundamental in synthetic chemistry for accessing alcohol derivatives from carbonyl precursors. The most common methods involve the use of metal hydride reagents or catalytic hydrogenation. organic-chemistry.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol, that efficiently reduces aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that also reduces aldehydes to primary alcohols but must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) followed by a careful aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method. organic-chemistry.org

Reactions Involving C-H Activation and Functionalization

Modern synthetic chemistry increasingly utilizes C-H activation to create new carbon-carbon and carbon-heteroatom bonds directly, offering a more atom-economical approach to molecular construction. yale.edu For this compound, C-H functionalization can potentially occur at the thiazole ring. In thiazoles, the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases. wikipedia.org However, since this position is substituted with an ethyl group, the C4-H bond becomes a primary target for C-H activation strategies.

Transition metal catalysis, often employing rhodium, palladium, or cobalt, can facilitate these transformations. yale.edu The nitrogen atom of the thiazole ring or the oxygen of the aldehyde can act as a directing group, coordinating to the metal center and guiding the C-H activation to a specific site, typically the adjacent C4 position. This allows for the introduction of various functional groups through coupling with alkenes, alkynes, or other partners, leading to the synthesis of complex, annulated heterocyclic structures. yale.edu

Derivatization for Supramolecular Assembly

This compound is a versatile precursor for designing molecules capable of forming ordered, supramolecular assemblies. This is primarily achieved by converting the aldehyde into a functional group that can participate in non-covalent interactions or coordination bonding.

A key strategy is the derivatization of the aldehyde via condensation with various amines (as discussed in 2.2.2) to form Schiff bases. The resulting imine nitrogen, in conjunction with the thiazole ring's nitrogen atom, creates an effective bidentate (N,N') chelation site. firsthope.co.in These Schiff base ligands can coordinate with a wide range of metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) to form metal-organic complexes, coordination polymers, or metallo-supramolecular structures. The specific geometry and properties of the final assembly can be tuned by modifying the amine component used in the initial condensation reaction, thereby controlling the steric and electronic properties of the resulting ligand.

Photochemical Reactivity Studies

While specific photochemical studies exclusively targeting this compound are not extensively documented in the reviewed literature, the photochemical behavior of this compound can be inferred from the known reactivity of the thiazole nucleus and the aldehyde functional group. The presence of both a heteroaromatic ring and a carbonyl group suggests that this compound may undergo a variety of photochemical transformations upon exposure to ultraviolet (UV) radiation.

The thiazole ring itself is known to be susceptible to photochemical reactions, which can include ring cleavage and rearrangement. rsc.orgrsc.org For instance, studies on other thiazole derivatives have shown that UV irradiation can lead to the cleavage of the S1-C2 or S1-C5 bonds, resulting in the formation of various transient species and rearrangement products. rsc.org The specific pathway and efficiency of these reactions are highly dependent on the substituents present on the thiazole ring and the irradiation conditions.

Furthermore, the aldehyde functional group is a well-known chromophore that can participate in a range of photochemical reactions. Aromatic aldehydes, upon excitation by UV light, can undergo Norrish Type I or Type II reactions, depending on the molecular structure and the reaction environment. nih.gov Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the thiazole ring, leading to the formation of a formyl radical and a 2-ethylthiazol-5-yl radical. These radical species could then undergo various secondary reactions such as dimerization, disproportionation, or reaction with the solvent.

In the presence of suitable reagents, such as hydroxylamine, UV irradiation of aromatic aldehydes can lead to the formation of oximes and subsequently nitriles. researchgate.net This type of transformation highlights the potential for synthetic applications of the photochemical reactivity of this compound.

Given the electronic properties of the thiazole ring, it is also plausible that photoisomerization or other rearrangements could occur. The ethyl group at the 2-position and the aldehyde group at the 5-position will influence the electron distribution in the excited state and thus direct the course of the photochemical reaction.

Detailed research findings on the photochemical reactivity of this compound would require dedicated experimental studies. Such studies would typically involve irradiating the compound at specific wavelengths and analyzing the resulting product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantum yield measurements would also be crucial to determine the efficiency of the photochemical processes.

The following table outlines the potential photochemical reactions and products of this compound based on the known reactivity of similar compounds. This table is illustrative and intended to guide future research in this area.

| Reaction Type | Potential Products | Plausible Mechanism |

| Norrish Type I Cleavage | 2-Ethylthiazole, Carbon monoxide | Homolytic cleavage of the C-CHO bond. |

| Ring Cleavage | Various acyclic sulfur and nitrogen-containing compounds | Cleavage of the S-C bonds in the thiazole ring. |

| Photoreduction | (2-Ethylthiazol-5-yl)methanol | In the presence of a hydrogen donor. |

| Photooxidation | 2-Ethylthiazole-5-carboxylic acid | In the presence of an oxidizing agent. |

Computational Chemistry and Theoretical Studies of 2 Ethylthiazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. epu.edu.iqresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying a range of molecular properties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry of 2-Ethylthiazole-5-carbaldehyde, predicting bond lengths, bond angles, and dihedral angles. epu.edu.iqresearchgate.net

These studies can determine key electronic parameters that influence the molecule's behavior. mdpi.com For thiazole (B1198619) derivatives, DFT has been successfully used to predict molecular properties and support experimental findings. researchgate.net Theoretical chemistry calculations based on quantum chemistry are valuable for predicting molecular behavior. researchgate.net The application of DFT allows for the calculation of various structural characteristics of pharmacologically important organic molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity, stability, and electronic properties. acs.orgpku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's chemical reactivity and stability. acs.orgmdpi.com

For thiazole derivatives, the HOMO is often distributed over the thiazole and adjacent π-conjugated systems, acting as π-bonding orbitals. mdpi.comnih.gov The LUMO, conversely, tends to be located on electron-accepting moieties as a π-antibonding orbital. mdpi.comnih.gov In this compound, the electron-withdrawing carbaldehyde group would be expected to significantly influence the LUMO's energy and distribution. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov FMO analysis helps in understanding the electron transport and light-capturing potential of molecules. acs.org

Table 1: Representative FMO Data for Thiazole Derivatives Note: This table presents example data from computational studies on various thiazole derivatives to illustrate typical values. The exact values for this compound would require a specific calculation.

| Thiazole Derivative Studied | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiazole Azo Dye A | -5.73 | -2.71 | 3.02 | mdpi.com |

| Thiazole Azo Dye B | -5.82 | -2.99 | 2.83 | mdpi.com |

| Thiazole Azo Dye C | -5.91 | -3.42 | 2.49 | mdpi.comnih.gov |

| (E)-4-phenyl-2-(...)-thiazole | -5.83 | -2.10 | 3.73 | researchgate.net |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com These maps are valuable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. researchgate.net

In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. mdpi.com Regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring would be expected to be regions of high negative potential, while the hydrogen of the aldehyde group would be a site of positive potential. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and charge transfer interactions. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational methods used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. These techniques are central to computer-aided drug design and help in understanding the molecular basis of a compound's potential biological activity. mdpi.com

Protein-Ligand Interaction Modeling

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. mdpi.comresearchgate.net The process involves placing the ligand into the active site of a protein and scoring the different poses based on a scoring function that estimates the binding free energy. mdpi.com Thiazole derivatives are known to interact with a variety of protein targets, including enzymes and receptors, often through hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

For this compound, docking studies would model its interaction with the amino acid residues in a protein's active site. The thiazole ring, with its sulfur and nitrogen atoms, can participate in various non-covalent interactions. researchgate.netacs.org The carbaldehyde group is a potent hydrogen bond acceptor, and the ethyl group can engage in hydrophobic interactions. researchgate.net Docking studies on other thiazole-containing compounds have successfully identified key interactions, such as hydrogen bonding with specific residues and arene-H bonds, which contribute to the stability of the ligand-receptor complex. acs.org These simulations can provide crucial insights into the potential mechanisms of action for novel therapeutic agents. nih.gov

Advanced Analytical Characterization Techniques for 2 Ethylthiazole 5 Carbaldehyde and Its Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Ethylthiazole-5-carbaldehyde. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. researchgate.netscience.govnih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl, thiazole (B1198619), and aldehyde protons are observed. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, typically around δ 9.8-10.2 ppm. The lone proton on the thiazole ring (H4) also gives a singlet, generally found between δ 8.0 and 8.8 ppm. The ethyl group protons present as a quartet (CH₂) and a triplet (CH₃), with the quartet usually appearing more downfield (around δ 2.9-3.2 ppm) due to its proximity to the electron-withdrawing thiazole ring, and the triplet appearing further upfield (around δ 1.3-1.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The aldehydic carbon (C=O) is highly deshielded and resonates significantly downfield, often in the δ 180-195 ppm range. The carbons of the thiazole ring typically appear between δ 120-170 ppm. The methylene (B1212753) (CH₂) and methyl (CH₃) carbons of the ethyl group are observed in the upfield region of the spectrum. The structures of newly synthesized thiazole derivatives are routinely confirmed by these NMR techniques. nih.govresearchgate.net

Interactive Data Table: Representative NMR Chemical Shifts for Thiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Thiophene-2-carbaldehyde | ¹H | 9.95 | Singlet (CHO) | acs.org |

| Thiophene-2-carbaldehyde | ¹³C | 183.1 | (C=O) | acs.org |

| 4-Phenyl-1,3-thiazole derivative | ¹H | 7.62–8.55 | Singlet (Thiazole-H) | nih.gov |

| 4-Phenyl-1,3-thiazole derivative | ¹³C | 110–115 | (Thiazole-C5) | nih.gov |

| Quinoline-2-carbaldehyde | ¹H | 10.23 | Singlet (CHO) | acs.org |

| Quinoline-2-carbaldehyde | ¹³C | 193.9 | (C=O) | acs.org |

| 2-chlorophenyl-thiazole-carboxamide | ¹H | 10.92 | Broad (NH) | aatbio.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. researchgate.netscience.gov

The most prominent and diagnostic absorption band is that of the aldehyde carbonyl (C=O) stretching vibration, which appears strongly in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation with the thiazole ring. The stretching vibrations of the C-H bond in the aldehyde group are also characteristic, often seen as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Other important absorptions include those from the thiazole ring, such as the C=N stretching vibration typically found near 1600-1650 cm⁻¹, and C-S stretching vibrations, which are weaker and appear at lower wavenumbers. The aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹. IR spectroscopy is a rapid and effective method for confirming the presence of the aldehyde functionality and the integrity of the heterocyclic ring system in synthetic products. nih.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Thiazole Aldehydes

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong | science.gov |

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak to Medium | General |

| Thiazole Ring (C=N) | Stretch | 1600 - 1650 | Medium | researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak | nih.gov |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | aatbio.com |

| Thiazole Ring (C-S) | Stretch | 600 - 800 | Weak to Medium | General |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (where the aldehyde is conjugated with the thiazole ring), exhibit characteristic absorptions in the UV-Vis range.

Thiazole itself has been studied by VUV absorption spectroscopy, showing intense bands corresponding to various electronic transitions. nih.gov For substituted thiazole derivatives, absorption maxima are typically observed in the range of 350-410 nm. researchgate.net These absorptions are generally attributed to π→π* transitions within the conjugated system. The presence of an electron-withdrawing group like the carbaldehyde can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. science.gov UV-Vis spectroscopy is particularly useful for monitoring reactions that involve changes in the conjugated system of the molecule.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. researchgate.net

Techniques like Electrospray Ionization (ESI) are soft ionization methods commonly used to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, making it ideal for confirming the molecular weight. nih.gov When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation, identification, and quantification of compounds in complex mixtures. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce daughter ions, the pattern of which serves as a structural fingerprint of the molecule, aiding in its unambiguous identification. For this compound, MS would show a molecular ion peak corresponding to its molecular weight (141.19 g/mol ), and fragmentation would likely involve cleavage of the ethyl group or the aldehyde group.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its stable ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it does not exhibit an EPR spectrum. However, EPR spectroscopy can be a valuable tool for studying reaction mechanisms involving this compound if radical intermediates are formed. For example, in certain catalytic cycles or oxidative reactions, a radical species derived from the thiazole aldehyde could be generated and subsequently detected and characterized by EPR. This technique provides detailed insight into the electronic structure and environment of the unpaired electron.

X-ray Diffraction Analysis

While spectroscopic methods provide a wealth of information about molecular structure, single-crystal X-ray diffraction (XRD) analysis is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For novel derivatives of this compound, obtaining a single crystal suitable for XRD analysis allows for unambiguous confirmation of the molecular structure. researchgate.net The resulting crystal structure provides conclusive proof of connectivity and stereochemistry, which is invaluable for validating synthetic products and for understanding structure-activity relationships.

Chromatographic Techniques (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification and analysis of this compound and its derivatives. They are routinely employed post-synthesis to isolate the target compound from unreacted starting materials, reagents, and byproducts.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis. It is used to monitor the progress of a reaction by spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (eluent). After development, the spots are visualized, often using a UV lamp or chemical stains like phosphomolybdic acid. chemistryhall.com The retention factor (Rf) value of each spot helps in identifying the components and choosing a suitable solvent system for large-scale purification. For thiazole derivatives, TLC is used to confirm the consumption of starting materials and the formation of the product. mdpi.com

Column Chromatography: For preparative-scale purification, column chromatography is the most common method. mdpi.com A glass column is packed with a stationary phase, most commonly silica gel, and the crude reaction mixture is loaded at the top. The chosen eluent, often a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. mdpi.com Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected and analyzed by TLC to identify those containing the pure desired product. This technique has been successfully used to isolate and purify a wide range of thiazole-containing compounds. nih.gov

Table 3: Typical Chromatographic Conditions for Thiazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, Rf determination |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient or isocratic elution with Hexane/Ethyl Acetate | Preparative purification of final products and intermediates |

Conditions are based on general organic synthesis procedures for related heterocyclic compounds. chemistryhall.commdpi.com

Elemental Analysis

Elemental analysis, or combustion analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. For a newly synthesized derivative of this compound, the experimentally determined percentages are compared with the theoretical values calculated from its proposed molecular formula.

The procedure involves combusting a small, precisely weighed amount of the purified compound in an excess of oxygen. The combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. The results are considered acceptable if the experimental values are within ±0.4% of the calculated theoretical values, which confirms the compound's empirical formula and serves as a crucial indicator of its purity. mdpi.com Numerous studies on the synthesis of new thiazole derivatives report elemental analysis data as a final confirmation of the structure and purity of the target molecules. nih.govnih.gov

Table 4: Example of Elemental Analysis Data for a Hypothetical Derivative: 2-Ethyl-N-phenylthiazole-5-carboxamide (C₁₂H₁₂N₂OS)

| Element | Theoretical % | Found % | Difference % |

|---|---|---|---|

| Carbon (C) | 62.05 | 62.15 | +0.10 |

| Hydrogen (H) | 5.21 | 5.18 | -0.03 |

| Nitrogen (N) | 12.06 | 12.01 | -0.05 |

| Sulfur (S) | 13.80 | 13.75 | -0.05 |

This table presents hypothetical data to illustrate how elemental analysis results are reported and validated against theoretical calculations. mdpi.comnih.govnih.gov

Biological and Biomedical Research Applications of 2 Ethylthiazole 5 Carbaldehyde Analogues

Antimicrobial Activities

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial properties, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases. Their activity spans across bacteria, fungi, and viruses, often attributed to their ability to interfere with essential microbial cellular processes.

Antibacterial Studies (Gram-negative and Gram-positive strains)

Analogues of 2-Ethylthiazole-5-carbaldehyde have shown notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. The antibacterial action of these compounds is a significant area of interest due to the rising threat of antibiotic resistance.

Research has demonstrated that certain heteroaryl(aryl) thiazole derivatives exhibit moderate to good antibacterial activity. nih.gov For instance, in a study evaluating a series of such compounds, the minimum inhibitory concentrations (MIC) ranged from 0.17 to >3.75 mg/mL against a panel of six bacteria. nih.gov One particular compound in this study showed promising activity with MIC values between 0.23–0.70 mg/mL. nih.gov Further investigations have highlighted that the introduction of different substituents to the thiazole molecular framework can lead to encouraging results against tested bacterial strains. mdpi.com For example, trichlorophenyl thiazole molecules have demonstrated significant inhibitory effects against a range of both Gram-positive and Gram-negative organisms, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com

The structural versatility of the thiazole ring allows for the synthesis of numerous analogues with enhanced specificity and reduced toxicity. researchgate.net Some thiazole derivatives have been reported to exhibit potent activity against various pathogens, with some compounds showing better antibacterial activity than reference drugs like gentamicin (B1671437) and ampicillin (B1664943) trihydrate. biointerfaceresearch.com In some cases, thiazole-based Schiff base compounds have demonstrated favorable activity against both Gram-negative E. coli and Gram-positive S. aureus. jchemrev.com

Table 1: Antibacterial Activity of Selected Thiazole Analogues

| Compound Type | Bacterial Strain(s) | Activity (MIC/MBC in mg/mL) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Panel of six bacteria | MIC: 0.17 to >3.75; MBC: 0.23 to >3.75 | nih.gov |

| Thiazole-based Schiff base compounds | E. coli, S. aureus | Favorable activity noted | jchemrev.com |

| Trichlorophenyl thiazole molecule | B. subtilis, E. coli, S. epidermidis, S. aureus, P. fluorescens | Significant inhibitory effect | mdpi.com |

Antifungal Studies

The antifungal potential of this compound analogues is a significant area of biomedical research. These compounds have shown efficacy against a range of fungal pathogens, including various Candida species, which are common causes of opportunistic infections in immunocompromised individuals.

Studies have revealed that the antifungal activity of certain heteroaryl(aryl) thiazole derivatives can be quite potent, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. nih.gov The proposed mechanism for this antifungal action is the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov

Specifically, against Candida albicans, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated very strong activity, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov This level of activity is comparable and in some cases even superior to the established antifungal agent nystatin. nih.govnih.gov The mechanism of action for these particular derivatives is thought to involve disruption of the fungal cell wall structure and/or the cell membrane. nih.govnih.gov The high lipophilicity of these compounds has been correlated with their potent antifungal activity. nih.govnih.gov

Furthermore, other research has indicated that the antifungal action of thiazole derivatives is effective against various forms of candidiasis. jchemrev.com Some of the most effective thiazole derivatives have shown antifungal activity against all tested Candida strains that is comparable to ketoconazole (B1673606) and fluconazole. jchemrev.com

Table 2: Antifungal Activity of Selected Thiazole Analogues

| Compound Type | Fungal Strain(s) | Activity (MIC/MFC in µg/mL) | Reference |

|---|---|---|---|

| Heteroaryl(aryl) thiazole derivatives | Various fungi | MIC: 60–470; MFC: 110–940 | nih.gov |

| Thiazole derivatives with cyclopropane system | Candida albicans | MIC: 0.008–7.81 | nih.govnih.gov |

| Thiazole derivatives | Various Candida strains | Activity comparable to ketoconazole and fluconazole | jchemrev.com |

Antiviral Activities

The broad biological activity of thiazole derivatives extends to antiviral applications, with research indicating their potential to inhibit a wide range of viruses. nih.gov The thiazole scaffold is present in several FDA-approved drugs and numerous experimental drugs, highlighting its medicinal importance. nih.gov

A review of patent literature from 2014 to early 2021 reveals that thiazole derivatives have been reported to inhibit viruses such as influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.govresearchgate.net The versatility of the thiazole nucleus allows for the development of compounds with potent and selective antiviral activity, making it a promising scaffold for the creation of new antiviral drugs. nih.govresearchgate.net

The development of novel, safe, and effective antiviral agents is critical, especially given the emergence of drug-resistant viral strains. nih.govresearchgate.net Research into thiazole compounds has provided molecules with activity in the nanomolar range against various viruses. nih.gov For instance, specific thiazole derivatives have been reported to show potent activity against Coxsackievirus B (CVB), SARS coronavirus, respiratory syncytial virus (RSV), hepatitis C virus (HCV), human rhinovirus (HRV), varicella-zoster virus (VZV), tobacco mosaic virus (TMV), foot-and-mouth disease virus (FMDV), dengue virus (DENV), yellow fever virus (YFV), Junin virus, herpes simplex virus (HSV), vaccinia virus (VV), and Epstein-Barr virus (EBV). nih.govresearchgate.net The most bioactive of these molecules can serve as lead structures for the development of new therapeutic agents. nih.govresearchgate.net

Anticancer / Antitumor Research

Thiazole-containing compounds have emerged as a significant class of molecules in the field of oncology research. researchgate.net Their ability to be synthetically modified allows for the development of derivatives with potent activity against various cancer cell lines. mdpi.com Thiazole-based drugs such as bleomycin (B88199) and tiazofurin (B1684497) are already utilized in the treatment of different types of cancer. researchgate.net

Cytotoxicity Studies on Carcinoma Cell Lines (e.g., A2780, HeLa)

Numerous studies have demonstrated the cytotoxic potential of this compound analogues against a variety of human carcinoma cell lines. The MTT assay is a common method used to evaluate the in vitro cytotoxic activity of these compounds. mdpi.com

For example, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.com One compound, a 4-chloro-2-methylphenyl amido substituted thiazole, showed the highest activity, inhibiting 48% of A-549 cell growth at a concentration of 5 μg/mL. mdpi.com

In another study, newly synthesized thiazole derivatives were tested against MCF-7 (breast) and HepG2 (liver) cancer cell lines. mdpi.com All the tested compounds exhibited antiproliferative activity against these cell lines. mdpi.com One particular compound demonstrated significant inhibitory concentrations with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells, which were more potent than the standard drug staurosporine. mdpi.comresearchgate.net

Furthermore, arylidene-hydrazinyl-thiazoles have shown excellent cytotoxic potential against BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 cancer cell lines. acs.org Certain compounds in this series reduced cell survival to as low as 23.85% for BxPC-3 and 30.08% for MOLT-4 at a 10 μM concentration. acs.org

Table 3: Cytotoxic Activity of Selected Thiazole Analogues on Carcinoma Cell Lines

| Compound Type | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 | 48% inhibition at 5 µg/mL | mdpi.com |

| Substituted thiazole derivative | MCF-7, HepG2 | IC50: 2.57 µM (MCF-7), 7.26 µM (HepG2) | mdpi.comresearchgate.net |

| Arylidene-hydrazinyl-thiazole | BxPC-3, MOLT-4 | 23.85% cell survival (BxPC-3), 30.08% cell survival (MOLT-4) at 10 µM | acs.org |

Apoptosis Induction Mechanisms

A key mechanism through which thiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a crucial area of research as it provides insights into the molecular pathways targeted by these compounds.

Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms. researchgate.net For instance, some bis-thiazole derivatives have been found to promote apoptosis across different cancer cell lines. researchgate.net The induction of apoptosis by these compounds is often confirmed through methods like flow cytometry and DNA fragmentation analyses. researchgate.net

The molecular mechanisms often involve the activation of caspases, a family of proteases that are central to the apoptotic process. researchgate.net For example, some thiazole analogues initiate apoptosis via the activation of Caspase-3/7. researchgate.net Furthermore, these compounds can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.net This disruption can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases. researchgate.net

Research on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells demonstrated that these compounds induced the cleavage of PARP1 and caspase 3. ukrbiochemjournal.org They also led to an increase in the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Another study on a macrosphelide derivative with a thiazole side chain found that it induced apoptosis through the rapid formation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK). nih.gov This compound also activated the extrinsic apoptosis pathway, as evidenced by increased Fas expression and caspase-8 activation. nih.gov

Table 4: Mechanisms of Apoptosis Induction by Thiazole Analogues

| Compound Type | Cancer Cell Line(s) | Key Apoptotic Mechanisms | Reference |

|---|---|---|---|

| Bis-thiazole derivatives | Various cancer cells | Caspase-3/7 activation, disruption of mitochondrial membrane potential | researchgate.net |

| 2-amino-5-benzylthiazole derivatives | Human leukemia cells | PARP1 and caspase 3 cleavage, increased Bim, decreased Bcl-2 | ukrbiochemjournal.org |

| Macrosphelide derivative with a thiazole side chain | Human lymphoma (U937) cells | ROS formation, JNK activation, Fas expression, caspase-8 activation | nih.gov |

Enzyme Inhibition in Cancer Pathways (e.g., Metalloprotease, Kinases)

The abnormal function of protein kinases plays a crucial role in the development of cancer, making them a key therapeutic target. nih.gov Thiazole derivatives have shown significant potential as inhibitors of various kinases involved in cancer signaling pathways. nih.govnih.gov

Casein kinase II (CK2), a serine/threonine kinase, is implicated in cancer cell biology by promoting pathways that enhance cell survival and prevent cell death. nih.gov The upregulation of CK2 has been observed in several cancers, including breast, colon, and prostate cancer. nih.gov In the search for new CK2 inhibitors, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of this protein kinase. nih.gov One particular compound exhibited potent inhibition of CK2 with an IC50 value of 0.4 μM. nih.gov

Phosphatidylinositol-3-kinases (PI3Ks) are another family of enzymes targeted by thiazole analogues. A 4′,5-bisthiazole variant of an (S)-proline-amide aminothiazoleurea derivative was found to be a selective inhibitor of PI3Kα, with IC50 values ranging from 9–290 nM. nih.gov Additionally, a novel set of inhibitors based on a benzothiazole (B30560) scaffold has been developed to target the PI3Kβ enzyme. nih.gov Recently, a new class of bis-dithiazoles was evaluated for anticancer activity, with one compound showing notable inhibition of the PI3K enzyme with an IC50 value of 2.33 nM. nih.gov

Furthermore, in an effort to discover novel inhibitors for the c-Met kinase, four series of thiazole/thiadiazole carboxamide-derived analogues were designed and synthesized. bohrium.com One compound from this series emerged as a highly promising inhibitor in both biochemical and cellular assays and also showed potency against several c-Met mutants. bohrium.com Mechanistic studies revealed that this compound inhibited c-Met phosphorylation and induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. bohrium.com

Table 1: Inhibition of Cancer-Related Kinases by Thiazole Analogues

| Kinase Target | Thiazole Analogue Class | Potency (IC50) |

| Casein Kinase II (CK2) | 1,3-Thiazole-5-carboxylic acid derivative | 0.4 µM nih.gov |

| PI3Kα | 4′,5-bisthiazole variant | 9–290 nM nih.gov |

| PI3K | bis-dithiazole derivative | 2.33 nM nih.gov |

| c-Met | Thiazole/thiadiazole carboxamide | Potent biochemical and cellular inhibition bohrium.com |

DNA Interaction Studies (e.g., Intercalation, DNA-cleaving)

Thiazole-containing compounds have been investigated for their ability to interact with and modify DNA, a key mechanism for potential anticancer agents. These interactions can occur through various modes, including intercalation between DNA base pairs and cleavage of the DNA strands. researchgate.net

Studies on metal complexes of benzothiazole Schiff bases have shown that these compounds can bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. researchgate.net The extent of hypochromism observed in electronic absorption spectra is often associated with the strength of this intercalation. researchgate.net Competitive displacement studies using ethidium (B1194527) bromide further support the intercalative binding mode of these complexes to CT-DNA. researchgate.net

In addition to binding, some thiazole derivatives exhibit DNA cleavage activity. A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were synthesized and their DNA cleavage capabilities were assessed using agarose (B213101) gel electrophoresis with pBR322 plasmid DNA. nih.gov While some compounds showed no detectable cleavage, others demonstrated remarkable photocleavage activity when irradiated with UV-A light at 365 nm. nih.gov Similarly, metal complexes of benzothiazole Schiff bases have been shown to effectively cleave supercoiled pBR322 DNA. researchgate.net Other research has identified benzothiazole derivatives that act as human DNA topoisomerase IIα inhibitors, with one compound showing an IC50 value as low as 39 nM. researchgate.net Mechanistic studies suggested this particular compound was a DNA minor groove-binding agent that interacted with the DNA-binding site of the enzyme, rather than an intercalator or a topoisomerase poison. researchgate.net

Table 2: DNA Interaction and Cleavage Activity of Thiazole Analogues

| Compound Class | DNA Interaction Type | Method/Observation |

| Metal complexes of benzothiazole Schiff bases | Intercalation with CT-DNA | Electronic absorption, fluorescence spectroscopy researchgate.net |

| Metal complexes of benzothiazole Schiff bases | Cleavage of pBR322 DNA | Agarose gel electrophoresis researchgate.net |

| 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives | Photo-induced cleavage of pBR322 DNA | Agarose gel electrophoresis with UV-A irradiation nih.gov |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | DNA minor groove binding; Topoisomerase IIα inhibition | DNA relaxation assay, DNase I digestion assay researchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of thiazole and benzothiazole are recognized for their significant anti-inflammatory and analgesic properties. rjpbr.comnih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain. mdpi.com

In one study, new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Certain compounds, such as 17c and 17i, showed potent inhibition of carrageenan-induced rat paw edema, with inhibition rates reaching up to 80% and 78% respectively after 3 hours. nih.gov The analgesic activity of these compounds was also comparable to the standard drug celecoxib (B62257). nih.gov

The mechanism of action for many of these compounds is linked to the inhibition of COX-1 and COX-2 enzymes. rjpbr.com A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen (B1676952). mdpi.com In contrast, another synthesized compound, MAK01, exhibited a greater inhibitory effect on COX-2 compared to COX-1, suggesting it could be a selective anti-inflammatory agent. mdpi.com The inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in producing inflammatory leukotrienes, has also been observed with certain derivatives. mdpi.com

Table 3: Anti-inflammatory and Analgesic Activity of Thiazole Derivatives

| Compound Class | Biological Activity | Key Findings |

| Benzothiazole-benzenesulphonamide derivatives (e.g., 17c, 17i) | Anti-inflammatory | Up to 80% inhibition of rat paw edema nih.gov |

| Benzothiazole-benzenesulphonamide derivatives (e.g., 17c, 17g, 17i) | Analgesic | ED50 values comparable to celecoxib nih.gov |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Anti-inflammatory | Selective COX-1 inhibitors, more potent than naproxen mdpi.com |

| Compound MAK01 | Anti-inflammatory | Selective COX-2 inhibition over COX-1; 5-LOX inhibition mdpi.com |

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. researchgate.net Inhibition of this enzyme is a primary strategy for treating hyperuricemia and gout. researchgate.net Thiazole derivatives have emerged as potent non-purine XO inhibitors. researchgate.net

A series of thiazole-5-carboxylic acid derivatives were designed and synthesized, with many compounds showing activity against the XO enzyme. researchgate.net The most potent compound in this series, GK-20, exhibited an IC50 value of 0.45 µM. researchgate.net Structure-activity relationship studies indicated that disubstituted compounds were more potent than monosubstituted ones. nih.gov Another study focused on 2-(indol-5-yl)thiazole derivatives, identifying a compound with an IC50 value of 3.5 nM for XO inhibition. bohrium.com Enzyme kinetic studies have revealed that these inhibitors often act through a mixed-type inhibition mechanism. researchgate.netnih.gov

Table 4: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound Class/Name | Potency (IC50) | Inhibition Type |

| Thiazole-5-carboxylic acid derivative (GK-20) | 0.45 µM researchgate.net | Mixed-type researchgate.net |

| Thiazole-5-carboxylic acid derivative (Compound 11) | 0.45 µM nih.gov | Mixed-type nih.gov |

| 2-(indol-5-yl)thiazole derivative | 3.5 nM bohrium.com | Not specified |

| 5-O-caffeoylshikimic acid | 13.96 µM mdpi.com | Reversible mdpi.com |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestion of carbohydrates, breaking down starch into simpler sugars. nih.gov Inhibitors of this enzyme can delay carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic approach for managing postprandial hyperglycemia. nih.gov

Several studies have explored thiazole-based compounds as α-amylase inhibitors. A series of hybrid hydrazinyl thiazole substituted chromones were evaluated for their α-amylase inhibitory activity. nih.gov The compounds displayed IC50 values in the range of 2.186 ± 0.03 to 3.405 ± 0.21 µM, which is comparable to the standard inhibitor acarbose (B1664774) (IC50 = 1.9 ± 0.07 µM). nih.gov In another study, novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one compounds were synthesized and evaluated. nih.gov One of these compounds, 5a, showed a remarkable 90.04% inhibition of α-amylase at a concentration of 100 μg/mL. nih.gov

Table 5: α-Amylase Inhibition by Thiazole Analogues

| Compound Class | Concentration | % Inhibition / Potency (IC50) |

| Hydrazinyl thiazole substituted chromones | N/A | IC50 = 2.186–3.405 µM nih.gov |

| Pyrazole-thiazolidinone derivative (5a) | 100 µg/mL | 90.04% nih.gov |

| Pyrazole-thiazolidinone derivative (5b) | 50 µg/mL | 79.24% nih.gov |

| Pyrazole-thiazolidinone derivative (5e) | 50 µg/mL | 77.12% nih.gov |

Protein Kinase Inhibition

Beyond their role in cancer pathways, protein kinases are central to a multitude of cellular processes, and their inhibition by thiazole derivatives has broad therapeutic implications. nih.gov The thiazole scaffold has proven to be a versatile framework for designing inhibitors that can target different types of kinases. nih.govnih.gov These inhibitors are generally categorized based on the kinases they target: serine/threonine kinases and tyrosine kinases. nih.govnih.gov

The 2-aminothiazole (B372263) structure, for example, was identified as a novel template for Src family kinase inhibitors. Optimization of this template led to the development of pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. One such analogue, Dasatinib (BMS-354825), is currently in clinical trials. Other research has focused on mitogen-activated protein kinase-activated protein kinase 2 (MK2), which is involved in inflammatory diseases. google.com There is an ongoing need for effective inhibitors of such protein kinases to treat diseases associated with their abnormal activity. google.com

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the discovery of novel antioxidant agents. Thiazole derivatives have been a focal point of such research due to their inherent chemical properties that can contribute to antioxidant activity. nih.gov

Studies on various thiazole derivatives have demonstrated their potential as effective antioxidants. For instance, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine compounds were synthesized and screened for their in vitro antioxidant properties, with some showing potent activity. researchgate.net Similarly, new hydrazones bearing a thiazole scaffold have been investigated, with monohydroxy, para-fluorine, and 2,4-dichlorine derivatives exhibiting notable free-radical scavenging ability. mdpi.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The specific substitutions on the thiazole ring play a crucial role in modulating this activity.

Table 2: Antioxidant Activity of Representative Thiazole Analogues

| Compound Series | Assay | Notable Results |

|---|---|---|

| N-Aryl-1,3-thiazole-2,4-diamines | In vitro antioxidant screening | Some compounds showed potent antioxidant activity. |

| Hydrazone-Thiazole Polyphenolics | DPPH radical scavenging | Enhanced antioxidant potential observed. nih.gov |

| Hydrazones with Thiazole Scaffold | DPPH assay | Monohydroxy, para-fluorine, and 2,4-dichlorine derivatives showed better free-radical scavenging. mdpi.com |

This table summarizes general findings for different classes of thiazole analogues.

Antiglycation Potential